molecular formula C8H9NO2 B8415434 Methyl-phenyl-carbamic acid

Methyl-phenyl-carbamic acid

Cat. No.: B8415434
M. Wt: 151.16 g/mol
InChI Key: GAUSUDNBBOZKSB-UHFFFAOYSA-N
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Description

Methyl-phenyl-carbamic acid is a carbamate compound of significant interest in chemical synthesis and materials science research. While specific studies on this exact analogue are limited, its core structure is a well-established intermediate. Carbamates are extensively used as precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Researchers value this family of compounds for their role as versatile building blocks and protecting groups in multi-step organic synthesis . The structural motif of phenyl carbamates is also found in compounds investigated for their antimicrobial properties. Recent studies on related mixed-ligand metal complexes have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism of action for bioactive carbamates can involve the inhibition of enzymes such as acetylcholinesterase, making them a subject of study in neurochemistry and toxicology . This product is intended for laboratory research purposes only. It is strictly for research use (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed when handling this compound.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl(phenyl)carbamic acid

InChI

InChI=1S/C8H9NO2/c1-9(8(10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11)

InChI Key

GAUSUDNBBOZKSB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

Methyl phenylcarbamate exhibits physostigmine-like activity , primarily stimulating intestinal peristalsis. However, its miotic activity (pupil constriction) is weak compared to dimethylcarbamic esters, and it lacks curare antagonism .

Compound Physostigmine-like Activity Miotic Activity Curare Antagonism
Methyl phenylcarbamate Strong (intestinal) Weak Absent
Dimethylcarbamic ester Strong Similar to physostigmine Present
Ethyl carbamate Weak/None N/A N/A
Allyl-/Benzyl-carbamate Strong Moderate Variable

Key Findings :

  • Aryl-alkyl carbamates (e.g., methyl-phenyl, benzyl) generally exhibit stronger cholinesterase-inhibiting activity than purely aliphatic derivatives (e.g., ethyl, methyl) .
  • Quaternary ammonium salts of carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) show enhanced activity compared to tertiary bases .

Carcinogenicity and DNA Binding

Ethyl carbamate (urethane) is a well-documented carcinogen, binding persistently to DNA in liver and skin tissues. In contrast, methyl phenylcarbamate and methyl carbamate show negligible carcinogenic effects .

Compound Carcinogenic Potency DNA Binding (Liver/Skin) Persistence
Ethyl carbamate High (epidermis, liver, lung) High (14C-labeled) Long-term
Methyl carbamate None Low Short-term
Methyl phenylcarbamate Not reported Not studied N/A
n-Propyl/n-Butyl carbamate Moderate (possible) Low Short-term

Key Findings :

  • Ethyl carbamate binds more extensively to DNA than methyl, n-propyl, or n-butyl carbamates, with binding persistence enhanced by croton oil pretreatment .
  • Methyl phenylcarbamate’s carcinogenic profile remains understudied, though its structural analogs (e.g., ethyl carbamate) highlight the importance of substituent effects on toxicity .

Stability and Lipophilicity

Carbamates with disubstituted nitrogen (e.g., diethyl, diallyl) are notably stable, whereas mono-substituted derivatives (e.g., methyl phenylcarbamate) may exhibit variable hydrolysis rates . Lipophilicity, measured via HPLC capacity factors (log k), influences pharmacokinetics. For example, 4-chloro-2-arylphenyl carbamates (e.g., Ferriz et al., 2012) show log k values correlating with their bioavailability .

Preparation Methods

Palladium-Catalyzed Carbonylation of Carbamic Acid Esters

The palladium-catalyzed carbonylation of carbamic acid esters represents a foundational method for synthesizing methyl-phenyl-carbamic acid derivatives. As detailed in EP1669346A1 , this approach involves reacting a carbamic acid ester (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester) with carbon monoxide and water in the presence of a palladium catalyst. Key parameters include:

  • Catalyst System : Bis(triphenylphosphine)palladium dichloride (PdCl₂(PPh₃)₂) and triphenylphosphine (PPh₃) in a 1:13 molar ratio .

  • Base : Potassium carbonate (K₂CO₃) at 1.0–2.0 mol equivalents relative to the substrate .

  • Conditions : 80–115°C under 8–30 bar CO pressure, yielding >90% conversion after 12–24 hours .

This method benefits from high regioselectivity, particularly when starting from isomerically pure precursors like p-toluidine. However, the requirement for high-pressure equipment and palladium catalysts increases operational costs, limiting scalability .

Ce-Based Catalytic Synthesis from Aniline and Dimethyl Carbonate

Recent advancements in heterogeneous catalysis have enabled the direct synthesis of methyl phenylcarbamate from aniline and dimethyl carbonate (DMC). Li et al. (2024) demonstrated that CeO₂-based composite oxides, particularly CuO–CeO₂, exhibit superior catalytic activity . Mechanistic studies reveal that:

  • Catalyst Design : Doping CeO₂ with Cu enhances Ce³⁺ content and oxygen vacancies, which facilitate the activation of DMC .

  • Reaction Pathway :

    Aniline+DMCCuO–CeO2Methyl Phenylcarbamate+CH3OH\text{Aniline} + \text{DMC} \xrightarrow{\text{CuO–CeO}_2} \text{Methyl Phenylcarbamate} + \text{CH}_3\text{OH}
  • Optimized Conditions : 160°C, 3 MPa N₂, 4-hour reaction time, achieving 78% yield .

Comparative studies show that mechanically mixed CuO–CeO₂–M catalysts outperform co-precipitated analogs (CuO–CeO₂–C) due to stronger metal-support interactions and higher acid site density . This method aligns with green chemistry principles by avoiding toxic phosgene and minimizing waste.

One-Pot Synthesis via Urea and Methanol

A phosgene-free, one-pot synthesis route utilizing urea and methanol was pioneered by Wang et al. (2013) . This method proceeds through a phenylurea intermediate, as confirmed by HPLC–MS analysis:

  • Urea Activation :

    Urea+MeOHMethyl Carbamate+NH3\text{Urea} + \text{MeOH} \rightarrow \text{Methyl Carbamate} + \text{NH}_3
  • Carbamate Formation :

    Methyl Carbamate+AnilineMethyl Phenylcarbamate+NH3\text{Methyl Carbamate} + \text{Aniline} \rightarrow \text{Methyl Phenylcarbamate} + \text{NH}_3

Key Advantages :

  • Eliminates hazardous intermediates like phosgene.

  • Achieves 65% yield under uncatalyzed conditions (180°C, 6 hours) .

  • γ-Al₂O₃ catalysis shifts the pathway to favor methyl carbamate intermediates, boosting yield to 72% .

Hydrolysis of Methyl Phenylcarbamate Esters

This compound is typically accessed via hydrolysis of its ester form. PubChem Data and Vulcanchem outline the following steps:

  • Ester Synthesis :

    • Alkylation of phenyl isocyanate with methanol.

    • Alternative: Transesterification of phenyl carbamates with methyl sources.

  • Acidic Hydrolysis :

    Methyl Phenylcarbamate+H2OH+Methyl-Phenyl-Carbamic Acid+MeOH\text{Methyl Phenylcarbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{this compound} + \text{MeOH}

Challenges :

  • The free acid is prone to decarboxylation, necessitating low-temperature (0–5°C) and anhydrous conditions .

  • Yields rarely exceed 50% due to competing side reactions .

Analytical and Industrial Considerations

Quantitative Analysis :
The CN101241081B patent describes a titrimetric method for assessing methyl phenylcarbamate content:

  • Procedure : Reflux with Ba(OH)₂, followed by HCl titration to quantify unreacted base.

  • Stoichiometry :

    Ba(OH)2+2HClBaCl2+2H2O\text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O}
  • Accuracy : ±1.5% relative error, suitable for industrial quality control .

Comparative Data :

MethodCatalystTemperature (°C)Pressure (bar)Yield (%)Reference
Palladium CarbonylationPdCl₂(PPh₃)₂80–1158–30>90
CeO₂ CatalysisCuO–CeO₂1603 (N₂)78
One-Pot Synthesisγ-Al₂O₃180Ambient72
Ester HydrolysisH₂SO₄0–5Ambient50

Q & A

Q. What are the best practices for reporting this compound research in peer-reviewed journals?

  • Methodological Answer : Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) structure. In methods, specify equipment models (e.g., Bruker Avance III HD 400 MHz NMR), software versions, and statistical tests (e.g., two-tailed t-test, α=0.05). Disclose funding sources and conflicts of interest. Use IUPAC nomenclature consistently and deposit synthetic intermediates in PubChem .

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